![molecular formula C22H22FN5O B2833901 6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946348-59-0](/img/structure/B2833901.png)
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FMP or Fluorinated Mitoxantrone Pyridazinone. The purpose of
Wirkmechanismus
The mechanism of action of FMP involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FMP binds to the DNA-topoisomerase II complex and stabilizes it, leading to the formation of DNA breaks and subsequent cell death.
Biochemical and Physiological Effects:
FMP has been shown to have a high affinity for plasma proteins, which can affect its distribution and elimination from the body. FMP is primarily metabolized by the liver and excreted through the urine. Additionally, FMP has been found to have potential cardiotoxicity, which may limit its use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMP is its high potency against cancer cells, which makes it a promising candidate for further research. However, the low yield of the synthesis method and the potential cardiotoxicity of FMP may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on FMP. One direction is to optimize the synthesis method to increase the yield and purity of FMP. Another direction is to investigate the potential use of FMP in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of FMP in animal models and clinical trials.
Synthesemethoden
The synthesis method for FMP involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form 4-(2-fluorobenzoyl)phenylhydrazine. This intermediate then undergoes reaction with 3-aminopyridazine in the presence of sodium hydride to produce FMP. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
FMP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMP has a higher cytotoxicity against cancer cells compared to normal cells. FMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, FMP has been found to have potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-8-17(9-7-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMEWWKYDKWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.